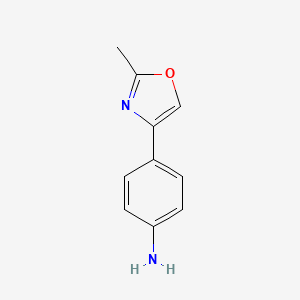

4-(2-Methyl-1,3-oxazol-4-yl)aniline

Description

Significance and Research Context of Oxazole-Containing Compounds

The oxazole (B20620) nucleus, a five-membered aromatic ring containing nitrogen and oxygen, is a crucial scaffold in medicinal chemistry. tandfonline.comsemanticscholar.org These heterocyclic compounds are of significant interest due to their ability to engage with a wide range of enzymes and receptors through various non-covalent interactions, such as hydrogen bonds and hydrophobic effects. tandfonline.comsemanticscholar.orgchemenu.com This versatility has led to the development of numerous oxazole derivatives with a broad spectrum of biological activities. rsc.orgmuseonaturalistico.it

Oxazole-containing compounds are recognized for their potential applications in several therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com The oxazole ring is a key structural component in many pharmaceutically active ingredients and natural products. researchgate.net Its presence can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic properties. rsc.org Researchers are increasingly focused on designing novel oxazole derivatives, aiming for high bioactivity and low toxicity. rsc.orgmuseonaturalistico.it The adaptability of the oxazole moiety makes it a valuable framework for creating new therapeutic agents. tandfonline.commuseonaturalistico.it

Historical Perspective of 4-(2-Methyl-1,3-oxazol-4-yl)aniline and Related Structures in Chemical Science

While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the development of synthetic methods for 1,3-oxazoles is a well-established area of organic chemistry. The synthesis of related structures, such as other substituted aryl-oxadiazoles, has been described in the literature. For instance, the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline has been achieved starting from 4-aminobenzoic acid and tert-butylamidoxime. rjptonline.org

The general construction of the 1,3-oxazole ring often involves the cyclization of precursors like N-acyl-α-amino acids or the reaction between amidoximes and carboxylic acids. mdpi.comrjptonline.org The synthesis of 1,3-oxazole sulfonamides, for example, has been accomplished through the slow addition of a sulfonyl chloride to an amine in pyridine (B92270) and chloroform (B151607). acs.org These established synthetic routes provide the foundation for producing a wide array of oxazole derivatives, including this compound, for further study. Research into related structures has shown that modifications to the aniline (B41778) or oxazole portions of the molecule can significantly influence biological activity, as seen in studies of 1,2,4-oxadiazole (B8745197) derivatives. ipbcams.ac.cn

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically grounded overview of this compound. The scope is strictly limited to its academic and research context, emphasizing the chemical and structural significance of the oxazole moiety.

This review will:

Detail the importance of the oxazole scaffold in chemical and medicinal research. tandfonline.comsemanticscholar.org

Provide a historical context for the synthesis of related aryl-oxazole structures. rjptonline.org

Present key data and research findings related to this class of compounds.

This article will not discuss clinical applications, dosage information, or safety profiles, maintaining a clear focus on the fundamental chemistry and research importance of the compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREKBLGHMWKXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methyl 1,3 Oxazol 4 Yl Aniline

Established Synthetic Routes to the Core 1,3-Oxazole Scaffold

1,3-Dipolar Cycloaddition Reactions of Alkynes and Nitrile Oxides

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes is a powerful and widely used method for the synthesis of isoxazoles, which can be precursors to oxazoles. researchgate.netresearchgate.net This reaction forms a five-membered heterocyclic ring in a single step. researchgate.net Nitrile oxides, which are 1,3-dipoles, react with dipolarophiles like alkynes to form isoxazoles, which are stable aromatic nitrogen heterocycles. researchgate.net While this method primarily yields isoxazoles, subsequent rearrangement or further transformation can lead to the desired oxazole (B20620) structure. The cycloaddition is often regioselective, providing control over the substituent placement on the resulting ring. nih.gov

Intramolecular Cyclization of N-acyl-α-amino Acids

A common and effective method for synthesizing oxazole derivatives involves the intramolecular cyclization of N-acyl-α-amino acids. nih.gov This approach, often referred to as the Robinson-Gabriel synthesis, typically involves the cyclodehydration of N-acyl-α-amino ketones. nih.gov The process can also start from N-acyl-α-amino acids, which are converted to azlactones (oxazol-5(4H)-ones) through intramolecular cyclodehydration. nih.gov These intermediates can then be further transformed into the desired oxazole. For instance, N-acylation of an amino acid like L-valine, followed by intramolecular cyclodehydration using an agent like ethyl chloroformate, leads to the formation of an oxazol-5(4H)-one derivative. nih.gov

Oxidative Cyclization Methods for Oxazole Ring Formation

Oxidative cyclization methods provide a direct route to the oxazole ring from acyclic precursors. These reactions often involve the formation of carbon-nitrogen and carbon-oxygen bonds in a tandem process. A notable example is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which yields functionalized oxazoles in moderate to good yields. rsc.org This method is advantageous due to its broad substrate scope and the absence of heavy-metal catalysts. rsc.org Other oxidative approaches include the use of iodine in combination with a copper catalyst to facilitate the tandem oxidative cyclization of aromatic aldehydes and amines. acs.org

Metal-Catalyzed Approaches (e.g., Copper, Palladium)

Transition metal catalysis, particularly with copper and palladium, has become a cornerstone for the synthesis of oxazoles due to its efficiency and functional group tolerance. acs.org

Copper-Catalyzed Synthesis: Copper catalysts are widely employed due to their low cost and accessibility. acs.org They can catalyze the tandem oxidative cyclization of various starting materials to form polysubstituted oxazoles. acs.org For example, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. chemsrc.com Another approach involves the copper-catalyzed intramolecular cyclization of functionalized enamides. researchgate.netnih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in cross-coupling reactions to form the oxazole ring. A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, which proceeds through the cascade formation of C-N and C-O bonds. nih.govyoutube.com Nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazole with various organozinc reagents also provide an efficient route to 2-substituted oxazoles.

| Catalyst System | Reactants | Product Type | Reference |

| Copper(II) Triflate | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | chemsrc.com |

| Pd-catalyst/Cu-mediator | - | Trisubstituted Oxazoles | nih.govyoutube.com |

| NiCl2(PPh3)2 | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted Oxazoles |

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazoles. nih.gov This technique offers advantages such as shorter reaction times, milder reaction conditions, and often higher product purity. A one-pot microwave-assisted [3+2] cycloaddition reaction of a substituted arylaldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC) can efficiently produce 5-substituted oxazoles. nih.gov The use of microwave irradiation can significantly reduce the reaction time from hours to minutes. This method is considered environmentally benign and economical.

| Method | Reactants | Conditions | Product | Reference |

| Microwave-Assisted [3+2] Cycloaddition | Substituted Arylaldehyde, TosMIC | K3PO4, Isopropanol, 65°C, 350W, 8 min | 5-Substituted Oxazoles | researchgate.net |

Synthesis of the Aniline (B41778) Moiety and its Integration with the Oxazole Ring

The final step in the synthesis of 4-(2-methyl-1,3-oxazol-4-yl)aniline involves the introduction of the aniline functionality. A common and effective strategy is to first synthesize a nitro-substituted precursor, 4-(2-methyl-1,3-oxazol-4-yl)-nitrobenzene, and then reduce the nitro group to an amine.

This two-step process typically involves:

Synthesis of the Nitro-Precursor: The oxazole ring is constructed with a 4-nitrophenyl group at the 4-position. This can be achieved using the synthetic methodologies described in section 2.1, starting with a 4-nitro-substituted precursor. For example, a 4-nitro-substituted aldehyde or ketone could be used in a van Leusen reaction or a metal-catalyzed cyclization.

Reduction of the Nitro Group: The nitro group of the 4-(2-methyl-1,3-oxazol-4-yl)-nitrobenzene intermediate is then selectively reduced to the corresponding amine. Various reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl2) with hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C). For instance, the selective reduction of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles to the corresponding anilines has been effectively achieved using sodium borohydride-tin(II) chloride dihydrate. This method is often high-yielding and chemoselective, preserving the integrity of the oxazole ring.

This approach of synthesizing a nitro-analogue followed by reduction is a versatile method for preparing various aniline-substituted heterocyclic compounds.

Precursors and Intermediates for this compound Synthesis

The synthesis of the target aniline derivative relies on the availability of key starting materials and the formation of strategic intermediates. A common and effective approach involves the synthesis of a nitro-aromatic precursor, which is subsequently reduced to the desired aniline.

One key intermediate is 2-methyl-4-(4-nitrophenyl)-1,3-oxazole . This compound serves as a direct precursor to the final product. The synthesis of this nitro-intermediate can be accomplished through established methods for oxazole ring formation. A widely used method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) nih.gov. In this context, 4-nitrobenzaldehyde (B150856) would be a primary precursor.

Another important class of precursors are halogenated oxazoles, such as 4-bromo-2-methyl-1,3-oxazole . This intermediate is particularly valuable for subsequent cross-coupling reactions to introduce the aniline group.

The final key step in syntheses involving a nitro-intermediate is the reduction of the nitro group. A variety of reducing agents can be employed for this transformation. For instance, a mild and effective procedure for the reduction of related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles to the corresponding anilines utilizes a sodium borohydride-tin(II) chloride dihydrate system nih.gov. This method is applicable for the selective reduction of the nitro group without affecting the oxazole ring nih.gov.

Key Precursors and Their Roles:

| Precursor/Intermediate | Role in Synthesis | Applicable Reaction(s) |

| 4-Nitrobenzaldehyde | Source of the nitrophenyl group | van Leusen oxazole synthesis (with TosMIC) |

| Tosylmethylisocyanide (TosMIC) | Reagent for oxazole ring formation | van Leusen oxazole synthesis |

| 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole | Direct precursor to the final product | Nitro group reduction |

| 4-Bromo-2-methyl-1,3-oxazole | Electrophile for C-N bond formation | Palladium-catalyzed amination |

| Aniline / Protected Aniline | Nucleophile for C-N bond formation | Palladium-catalyzed amination |

Cross-Coupling Reactions for C-N Bond Formation (e.g., Palladium-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming the crucial C-N bond between the oxazole ring and the aniline moiety. This approach typically involves the reaction of a halo-oxazole with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This methodology has been successfully applied to a wide range of five-membered nitrogen-containing heterocycles, including unprotected bromoimidazoles and bromopyrazoles nih.gov. The use of specialized bulky biarylphosphine ligands, such as tBuBrettPhos, in combination with a palladium precatalyst, facilitates the amination under mild conditions nih.gov. These conditions are generally applicable to bromo-oxazoles, allowing for the coupling of various anilines to the heterocyclic core. The reaction provides a direct route to the target compound if aniline itself is used, or to N-substituted derivatives if substituted anilines are employed.

The general reaction scheme involves the coupling of an aryl bromide (e.g., 4-bromo-2-methyl-1,3-oxazole) with an amine (e.g., aniline or a protected aniline derivative). The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Typical Conditions for Palladium-Catalyzed Amination of Heterocyclic Bromides:

| Component | Example | Purpose | Reference |

| Catalyst | Pd(OAc)₂ or Palladium Precatalyst | Facilitates oxidative addition and reductive elimination | nih.govmit.edu |

| Ligand | tBuBrettPhos, RuPhos, SPhos, XPhos | Stabilizes the Pd(0) active species and promotes C-N bond formation | nih.govmit.edu |

| Base | LiHMDS, NaOt-Bu, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle | mit.edu |

| Solvent | THF, Toluene, Dioxane | Provides a suitable medium for the reaction | mit.edu |

| Temperature | Room Temperature to 110 °C | Influences reaction rate and catalyst stability | nih.govmit.edu |

Direct Reaction Methods (e.g., N-methylaniline with 2-bromo-oxazole)

Direct nucleophilic substitution reactions can also be employed to form the C-N bond, although they may require more forcing conditions compared to catalyzed methods. In this approach, a bromo-oxazole is reacted directly with an aniline derivative. While the prompt's example mentions N-methylaniline with 2-bromo-oxazole, the principle applies to the synthesis of 4-aryl-oxazoles.

For instance, the reaction would involve heating 4-bromo-2-methyl-1,3-oxazole with aniline, often in the presence of a base and sometimes with a copper catalyst to facilitate the coupling. Copper-catalyzed C-N coupling reactions are a well-established alternative to palladium-based systems for coupling iodo-azoles with aromatic nitrogen heterocycles, often using additives like silver benzoate (B1203000) to achieve synthetically useful yields researchgate.net. Such conditions can be adapted for the reaction between bromo-oxazoles and anilines. These methods, while potentially less general than palladium catalysis, can be effective for specific substrate combinations.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry increasingly focuses on developing methodologies that are not only efficient but also environmentally benign. This includes one-pot procedures, the avoidance of toxic metals, and the precise control of selectivity.

One-Pot Synthetic Procedures

For example, a one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides nih.gov. A similar conceptual approach could be adapted for oxazoles, where the components for ring formation are combined with an arylating agent in a single vessel. Cascade reactions involving o-aminoanilines, terminal alkynes, and a sulfonyl azide (B81097) have been used for the one-pot synthesis of functionalized benzimidazoles, demonstrating the power of this approach for building complex heterocycles efficiently organic-chemistry.org.

Metal-Free Synthetic Methodologies

To align with green chemistry principles, there is a growing interest in developing synthetic routes that avoid the use of transition metals, which are often costly and can leave toxic residues in the final product mdpi.com. Metal-free approaches for heterocycle synthesis typically rely on activation by strong bases, acids, or through cycloaddition reactions.

For the synthesis of the oxazole core, metal-free cycloaddition reactions are a viable pathway. For instance, the 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ) and an alkyne is a classic metal-free method for constructing isoxazole (B147169) rings, a related heterocycle rsc.org. Similar principles can be applied to oxazole synthesis. The development of metal-free pathways for synthesizing triazoloquinoxalines, which involves steps like Mitsunobu alkylation and Huisgen cycloaddition, showcases the potential for complex, metal-free heterocyclic synthesis nih.gov.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial for the efficient synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. In the context of this compound synthesis, regioselectivity is paramount in two key stages: the formation of the oxazole ring and the C-N bond formation.

During oxazole synthesis, particularly from unsymmetrical precursors, controlling the position of the substituents is critical. For example, copper(II)-catalyzed [2+2+1] cycloadditions of internal alkynes and nitriles have been shown to provide robust and regioselective access to trisubstituted oxazoles researchgate.net.

For the C-N coupling step, regioselectivity involves ensuring the aniline moiety attaches specifically at the C4 position of the oxazole. Starting with a 4-bromo-2-methyl-1,3-oxazole precursor intrinsically directs the coupling to the desired position. Chemoselectivity is also important, for example, during the reduction of an intermediate like 2-methyl-4-(4-nitrophenyl)-1,3-oxazole. The chosen reduction method must selectively reduce the nitro group without affecting the potentially sensitive oxazole ring nih.gov. Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize analogs of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrating high regioselectivity in functionalizing a specific position on a heterocyclic ring mdpi.com.

Asymmetric Synthesis and Enantioselective Approaches for Chiral Derivatives

The asymmetric synthesis of chiral derivatives of this compound, where a stereocenter is introduced, is crucial for developing compounds with specific biological activities. While direct asymmetric synthesis on the pre-formed aniline derivative is not extensively documented, several enantioselective approaches are employed for the synthesis of chiral oxazoline (B21484) precursors and other related heterocyclic compounds, which can be adapted for this purpose.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the cyclization reaction that forms the oxazole or a related heterocyclic ring. Chiral Lewis acids, for instance, have been successfully utilized in enantioselective photochemical reactions to produce enantiomerically enriched products. Although not directly applied to this compound, the principles of using chiral 1,3,2-oxazaborolidines as catalysts in [2+2] photocycloaddition reactions demonstrate a powerful method for achieving high enantioselectivity. The modular nature of these catalysts allows for fine-tuning to fit specific chemical transformations.

Another approach is the catalytic asymmetric cyclizative rearrangement of anilines with other reactants. For example, a catalytic asymmetric cyclizative rearrangement of anilines and vicinal diketones has been shown to produce enantioenriched 2,2-disubstituted indolin-3-ones with high yield and enantiopurity, guided by a chiral phosphoric acid catalyst nih.gov. This methodology highlights the potential for using aniline derivatives as substrates in reactions that generate chirality.

Furthermore, organocatalytic asymmetric synthesis provides a metal-free alternative for creating chiral heterocycles. For instance, the enantioselective oxidative cyclization of N-allyl carboxamides using a chiral triazole-substituted iodoarene catalyst can produce highly enantioenriched oxazolines nih.gov. These chiral oxazolines can be valuable intermediates that could potentially be converted to the target aniline derivatives. The key research findings for these approaches are summarized in the table below.

| Methodology | Catalyst/Reagent | Products | Enantioselectivity (ee) | Yield |

| Catalytic Asymmetric Cyclizative Rearrangement | Chiral Phosphoric Acid | 2,2-disubstituted indolin-3-ones | High | High |

| Enantioselective Oxidative Cyclization | Chiral Triazole-Substituted Iodoarene | Enantioenriched Oxazolines and Oxazines | Up to 98% | Up to 94% |

| Enantioselective [3+2] Cyclization | Not specified | Chiral Oxazoline Skeleton | Up to 97% | Moderate |

| Catalytic Asymmetric Brominative Dearomatization | (DHQ)2PHAL | Brominated spiro[benzofuran-2,5'-oxazoles] | Up to 97% | Up to 99% |

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of this compound and its derivatives are critical steps to ensure the removal of impurities, unreacted starting materials, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability. Commonly employed techniques for compounds of this nature include recrystallization, column chromatography, and extraction.

Recrystallization is a widely used technique for purifying solid compounds. This method involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. For instance, in the synthesis of related oxazole derivatives, simple recrystallization of a cyclopropyl (B3062369) amide intermediate was sufficient to provide the product in high yield nih.gov.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. An eluent (or a mixture of eluents) is then passed through the column, and the separated components are collected in fractions. This method is effective for purifying a wide range of organic compounds. For example, the purification of 1,3-oxazole intermediates and final triazole products has been successfully achieved using column chromatography with eluents such as ethyl acetate/n-hexane or methanol/dichloromethane (B109758)/triethylamine mixtures nih.govgoogle.com.

Extraction is used to separate the target compound from a mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This is often employed during the workup of a reaction. For example, after a reaction, the mixture might be diluted with a solvent like dichloromethane or chloroform (B151607) and washed with water to remove inorganic salts and other water-soluble impurities nih.gov. The organic phase, containing the desired product, is then dried and the solvent is evaporated.

The following table summarizes the common purification techniques and their applications in the context of synthesizing oxazole and aniline derivatives.

| Technique | Principle | Application Example | Reference |

| Recrystallization | Difference in solubility at different temperatures | Purification of a cyclopropyl amide intermediate in an oxazole synthesis | nih.gov |

| Column Chromatography | Differential adsorption on a stationary phase | Isolation of 1,3-oxazole and 1,2,3-triazole derivatives | nih.govgoogle.com |

| Extraction | Differential solubility in immiscible liquids | Washing of reaction mixtures to remove water-soluble impurities | nih.gov |

| Filtration | Separation of a solid from a liquid or gas | Collection of precipitated products after reaction or crystallization | ijrpc.comresearchgate.net |

Derivatization and Functionalization of 4 2 Methyl 1,3 Oxazol 4 Yl Aniline

Modification of the Aniline (B41778) Nitrogen

The primary amine group of 4-(2-methyl-1,3-oxazol-4-yl)aniline is a key site for chemical modifications, enabling the introduction of diverse functional groups and the extension of the molecular framework.

Acylation and Alkylation Reactions

The aniline nitrogen can readily undergo acylation and alkylation reactions. Acylation is typically achieved by reacting the aniline with acyl chlorides or anhydrides, often in the presence of a base to neutralize the resulting acid. bath.ac.uk These reactions lead to the formation of amide derivatives. For instance, the reaction with acetyl chloride would yield N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]acetamide.

Alkylation of the aniline nitrogen introduces alkyl groups, which can alter the steric and electronic properties of the molecule. jfda-online.com These reactions can be performed using various alkylating agents, such as alkyl halides. The degree of alkylation can be controlled by the reaction conditions.

A study reported the synthesis of sulfonamide-oxazole hybrid purines, where the introduction of an N-(4,5-dimethyloxazol-2-yl)benzenesulfonamide moiety to a purine (B94841) core enhanced its activity. rsc.org This highlights the importance of modifying the aniline nitrogen to create novel molecular structures.

Formation of Schiff Bases

The condensation of the primary amine of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. ekb.egimist.ma This reaction is a straightforward method to introduce a wide variety of substituents onto the aniline nitrogen. ijacskros.comresearchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. imist.ma

Schiff bases are valuable intermediates and have been synthesized using various techniques, including conventional heating and microwave irradiation, to improve reaction efficiency. ekb.egresearchgate.net For example, the reaction of an aniline derivative with different aromatic aldehydes can lead to a diverse library of Schiff base derivatives. nih.gov

Functionalization of the Oxazole (B20620) Ring System

The oxazole ring itself provides opportunities for further functionalization, allowing for the introduction of substituents at specific positions and the construction of more complex heterocyclic systems.

Introduction of Substituents at C-2 and C-5 Positions

The C-2 and C-5 positions of the oxazole ring are susceptible to electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. The reactivity of these positions can be influenced by the existing substituents on the ring.

Direct C-H arylation is a powerful tool for functionalizing oxazoles. Palladium-catalyzed reactions have been developed for the selective arylation at either the C-2 or C-5 position of the oxazole ring by carefully choosing ligands and reaction conditions. beilstein-journals.org For instance, the use of different phosphine (B1218219) ligands can direct the arylation to a specific position. beilstein-journals.orgresearchgate.net Copper-catalyzed direct arylations have also been reported for the C-2 position. beilstein-journals.org

Furthermore, the deprotonation of the oxazole ring at the C-5 position using a strong base like LDA (lithium diisopropylamide) creates a carbanion that can react with various electrophiles, allowing for the introduction of a wide range of functional groups. nih.gov This approach has been used to synthesize 2,5-disubstituted oxazoles. nih.gov

Synthesis of Fused and Bridged Heterocyclic Systems Containing the Oxazole Moiety (e.g., Oxadiazoles (B1248032), Triazoles)

The this compound scaffold can be utilized to construct fused and bridged heterocyclic systems. For instance, the aniline group can be a precursor for the formation of a triazole ring. One common method involves the diazotization of the aniline followed by coupling with a suitable reagent. rsc.org Another approach is the reaction of an aniline derivative with formyl hydrazine (B178648) and triethyl orthoformate to yield a triazole. rsc.org

The oxazole ring itself can be a starting point for creating other five-membered heterocycles. For example, oxazolones can react with azodicarboxylates in a [3+2] cycloaddition to form triazolines, which can then be converted to triazoles. researchgate.net

The synthesis of 1,3,4-oxadiazoles can be achieved from hydrazide derivatives, which can be prepared from the corresponding aniline. mdpi.comijper.org The cyclization of N,N'-diacylhydrazines is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com The aniline can also be converted to a 1,3,4-oxadiazole (B1194373) moiety, as seen in the reagent 4-(1,3,4-Oxadiazol-2-yl)aniline, which is used to prepare fused heterocyclic derivatives. chemicalbook.com

Design and Synthesis of Novel Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel conjugates and hybrid molecules. These molecules combine the oxazole-aniline core with other pharmacologically relevant moieties to create compounds with potentially enhanced or novel properties.

An example of this approach is the synthesis of pyrimidine-oxazolidin-2-arylimino hybrids. mdpi.com In such hybrids, the oxazole-aniline scaffold could be linked to a pyrimidine (B1678525) ring, a common heterocycle in medicinal chemistry. Another example involves the creation of hybrid molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton, where the aniline part of the scaffold is modified and linked to other heterocyclic systems like 1,3,4-oxadiazoles and 1,3-thiazolidines. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies. Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. It is often employed to optimize molecular geometries and calculate various parameters that describe a molecule's reactivity and stability. oup.comresearchgate.netresearchgate.net For complex studies involving excited states, such as predicting absorption and emission spectra, Time-Dependent DFT (TD-DFT) is the method of choice. science.govmdpi.com

Calculations for 4-(2-methyl-1,3-oxazol-4-yl)aniline would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or cc-pVDZ, to ensure accuracy. epstem.netresearchgate.net These calculations can be performed in the gas phase or with solvent models to simulate real-world conditions. science.govepstem.net

Theoretical studies on related oxazolone (B7731731) derivatives have shown that electron delocalization from donor groups can lead to aromatization of the oxazolone ring, affecting the molecule's electronic and photophysical properties. researchgate.net For this compound, DFT calculations can quantify the degree of aromaticity through methods like the Nucleus-Independent Chemical Shift (NICS) or by analyzing bond lengths and electron density distribution. These studies help to understand how the electronic character of the aniline (B41778) and methyl groups modulates the aromaticity and reactivity of the oxazole (B20620) core. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

For this compound, FMO analysis performed via DFT would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the aniline ring, while the LUMO is often distributed over the electron-accepting regions, like the oxazole ring. malayajournal.org This distribution governs the molecule's behavior in chemical reactions and its potential for charge transfer interactions. researchgate.net The energies of these orbitals are also used to calculate global reactivity descriptors like electronegativity, hardness, and softness, which provide further insights into the molecule's reactivity. researchgate.net

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between ELUMO and EHOMO | Correlates with chemical stability and reactivity. malayajournal.org |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Tendency of the molecule to attract electrons | Predicts reactive behavior. researchgate.net |

| Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule. researchgate.net |

Molecular Docking and Simulation Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. acs.orgresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. researchgate.net

For this compound, docking studies could be employed to explore its potential as an inhibitor for various enzymes or a ligand for different receptors. For instance, oxazole derivatives have been investigated as potential inhibitors of targets like tubulin and cyclooxygenase. researchgate.netnih.govresearchgate.net In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be optimized using quantum chemical methods and then "docked" into the active site of the protein.

The results of the docking simulation provide a binding score, which estimates the binding affinity, and a predicted binding pose. This pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. These insights are invaluable for understanding the compound's mechanism of action and for designing new analogs with improved potency and selectivity. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful lens for examining the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction. mdpi.com This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of reaction kinetics and feasibility. mdpi.comacs.org

For this compound, computational methods can be used to elucidate both its synthesis and its subsequent reactions. For example, the formation of the oxazole ring often involves a cyclization step. smolecule.com DFT calculations can model the transition states and intermediates involved in this cyclization, revealing the energetic favorability of different proposed pathways. researchgate.net

Furthermore, the reactivity of the aniline moiety can be studied. For instance, the mechanism of reaction between aniline derivatives and radicals like hydroxyl (OH) has been investigated computationally. mdpi.comacs.org Such studies can determine whether a reaction proceeds via hydrogen abstraction from the amine group or through addition to the aromatic ring by comparing the activation energies of the competing pathways. acs.org This knowledge is crucial for understanding the compound's stability and metabolic fate in biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are modeling approaches used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. mdpi.comconicet.gov.ar SAR studies involve qualitatively assessing how modifications to a molecule's structure affect its activity, while QSAR aims to develop mathematical models that quantitatively predict activity based on molecular descriptors. mdpi.comresearchgate.net

For a compound like this compound, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications. For example, the methyl group on the oxazole ring could be replaced with other alkyl or aryl groups, or substituents could be added to the aniline ring. nih.govacs.org The resulting changes in activity help to identify which parts of the molecule are essential for its biological function. nih.gov

QSAR modeling takes this a step further by using computational methods to calculate a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds. Statistical methods are then used to build a regression model that links these descriptors to the observed biological activity. researchgate.netnih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govresearchgate.net The development of QSAR models for oxazole and aniline derivatives has been reported for various activities, including anticonvulsant and antimicrobial effects. mdpi.comresearchgate.net

Applications in Medicinal Chemistry Research Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

Role as Pharmaceutical Intermediates and Building Blocks

The 4-(2-Methyl-1,3-oxazol-4-yl)aniline core is a significant starting point for the synthesis of more complex molecules with potential therapeutic value. The aniline (B41778) functional group is readily modifiable, allowing for the introduction of various substituents and the extension of the molecular structure. This adaptability makes it a key building block in drug discovery programs.

Derivatives are often synthesized by creating amide or sulfonamide linkages at the aniline nitrogen. For instance, the synthesis of novel 1,3-oxazole sulfonamides begins with a precursor amine which is then reacted with various sulfonyl chlorides. acs.org Similarly, the amino group can be acylated to produce a range of amide derivatives. The oxazole (B20620) ring itself, being a bioisostere of other functional groups like esters and amides, contributes to the physicochemical properties and potential biological interactions of the resulting molecules. The development of compounds targeting a variety of biological targets, including enzymes and receptors, often relies on the structural foundation provided by this and related aniline derivatives. acs.orgnih.gov

In Vitro Biological Activity Screening of Derivatives

Derivatives of the this compound scaffold have been subjected to a wide array of in vitro biological screenings to determine their potential as therapeutic agents. These studies have revealed significant activity in several areas, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition.

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including those derived from oxazole and aniline structures.

Antibacterial and Antifungal Activity: Derivatives of the core structure have demonstrated notable antimicrobial properties. For example, novel thiazolidinones, which can be considered bioisosteric analogs of oxazolidinones, have been synthesized and tested for their antibacterial activity. semanticscholar.org In one study, a series of 31 aniline derivatives were tested against Enterococcus faecalis and Staphylococcus aureus, showing good biofilm-killing capabilities with Minimum Biofilm Eradication Concentration (MBEC) values ranging from 6.25 to 25 μg/mL. frontiersin.org Another study reported that certain N-acyl-α-amino acid derivatives and their corresponding 1,3-oxazol-5(4H)-ones exhibited activity against Gram-positive bacteria, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov A 1,3-oxazole derivative containing a phenyl group at the 5-position also showed activity against the fungal strain Candida albicans. nih.gov

Table 1: Selected Antimicrobial Activity of Oxazole and Related Derivatives

| Compound Class | Organism(s) | Activity/Observation |

|---|---|---|

| Aniline Derivatives | E. faecalis, S. aureus | MBEC values of 6.25–25 μg/mL against biofilms. frontiersin.org |

| 1,3-Oxazol-5(4H)-one Derivative | E. faecium, S. aureus, B. subtilis | Inhibition zones of 8-10 mm against Gram-positive bacteria. nih.gov |

| 5-Phenyl-1,3-oxazole Derivative | C. albicans | Growth inhibition zone of 8 mm. nih.gov |

Antiviral Activity: The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication, making it an attractive target for antiviral drug development. nih.govcam.ac.ukmdpi.com Small molecule inhibitors targeting PLpro have been developed, with some featuring a 1,2,4-oxadiazole (B8745197) core, which is an isostere of the oxazole ring. ipbcams.ac.cnnih.gov A series of 1,2,4-oxadiazole derivatives were designed to mimic a known PLpro inhibitor, GRL0617. ipbcams.ac.cnnih.gov One such derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, displayed a notable inhibitory potential against SARS-CoV-2 PLpro with an IC₅₀ value of 7.197 μM. nih.gov Other sulfonamide derivatives have also shown potent PLpro inhibitory and antiviral activity in VeroE6 cells. nih.gov

The oxazole scaffold is present in several natural products with potent anticancer properties. acs.org Consequently, synthetic derivatives of this compound have been extensively studied for their potential as anticancer agents.

A novel series of 1,3-oxazol-4-yltriphenylphosphonium salts were synthesized and evaluated for their anticancer activity. nih.gov Compounds bearing phenyl or 4-methylphenyl groups at the C(2) and C(5) positions of the oxazole ring were found to be the most active against a panel of cancer cell lines, with average GI₅₀ (50% growth inhibition) values in the range of 0.3-1.1 μM. nih.gov Another study focused on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which showed moderate inhibitory activities against HepG2 (liver cancer) and U251 (glioblastoma) cell lines, with IC₅₀ values in the range of 10⁻⁵–10⁻⁶ M. mdpi.com

Furthermore, a series of 1,3-oxazole sulfonamides were synthesized and tested against the NCI-60 human tumor cell line panel. acs.org The 2-chloro-5-methyl and 1-naphthyl analogues were the most potent, with mean GI₅₀ values of 48.8 and 44.7 nM, respectively, showing particular selectivity for leukemia cell lines. acs.org

Table 2: Selected In Vitro Anticancer Activity of Oxazole Derivatives

| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) |

|---|---|---|

| 1,3-Oxazol-4-ylphosphonium Salts | NCI 60-cell panel | GI₅₀: 0.3–1.1 μM. nih.gov |

| Oxazolo[5,4-d]pyrimidines | HepG2, U251 | IC₅₀: 10–100 μM. mdpi.com |

| 1,3-Oxazole Sulfonamides | Leukemia cell lines (NCI-60) | GI₅₀: 44.7–48.8 nM. acs.org |

| 4-Thiazolidinone-indolin-2-one Analog | MCF-7, A549, PC3 | IC₅₀: 40–50 μM. biointerfaceresearch.com |

Derivatives of heterocyclic compounds, including oxadiazoles (B1248032), have been investigated for their anti-inflammatory potential. researchgate.netmdpi.comopenmedicinalchemistryjournal.com In one study, synthesized 1,3,4-oxadiazole (B1194373) derivatives were evaluated in vivo in rats, where they demonstrated anti-inflammatory effects ranging from approximately 33% to 62% inhibition of carrageenan-induced paw swelling. mdpi.com Another study synthesized oxazolone (B7731731) and imidazalone derivatives and tested them for anti-inflammatory and analgesic properties. nih.gov While direct in vitro anti-inflammatory data on this compound derivatives is limited in the provided context, the activity of structurally related compounds suggests this is a promising area for further investigation.

The this compound scaffold has been utilized to develop inhibitors for a range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibitors of AChE and BuChE are used in the management of Alzheimer's disease. nih.gov Novel 1,2,4-oxadiazole derivatives have been synthesized and shown to be potent AChE inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range (0.0158 to 0.121 μM), making them more potent than the reference drug donepezil. nih.gov Arylethenyloxazoles have also been shown to possess moderate inhibitory activity against both AChE and BuChE. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are important targets in cancer therapy. nih.gov A novel class of HDAC inhibitors featuring a 2-(oxazol-2-yl)phenol moiety as a zinc-binding group has been discovered. nih.govrsc.org These compounds exhibit selective inhibition against HDAC1 and the class IIb HDACs (HDAC6 and HDAC10). nih.govrsc.org One such compound demonstrated an IC₅₀ value of 7.5 μM in the MV-4-11 leukemia cell line. nih.gov

Papain-like Protease (PLpro) Inhibition: As mentioned in the antiviral section, PLpro is a key SARS-CoV-2 enzyme. nih.govcam.ac.ukmdpi.com A series of 1,2,4-oxadiazole derivatives, which are bioisosteres of the 1,3-oxazole ring system, have been developed as PLpro inhibitors. ipbcams.ac.cn Compounds 13f and 26r from one study showed potent PLpro inhibition (IC₅₀ = 1.8 and 1.0 μM, respectively) and antiviral activity against SARS-CoV-2. ipbcams.ac.cn

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry. nih.govmdpi.com A study of oxazolone derivatives identified several potent tyrosinase inhibitors, with one compound having an IC₅₀ value of 1.23 μM, which was more potent than the standard inhibitor kojic acid (IC₅₀ = 16.67 μM). researchgate.net The structure-activity relationship studies revealed that substitutions at the C-2 and C-4 positions of the oxazolone ring are crucial for activity. researchgate.net

Table 3: Enzyme Inhibition by Derivatives of the Oxazole Scaffold

| Enzyme Target | Compound Class | Activity (IC₅₀) |

|---|---|---|

| AChE | 1,2,4-Oxadiazole Derivatives | 0.0158–0.121 μM nih.gov |

| HDAC1/6/10 | 2-(Oxazol-2-yl)phenol Derivatives | 7.5 μM (cellular assay) nih.govrsc.org |

| PLpro (SARS-CoV-2) | 1,2,4-Oxadiazole Derivatives | 1.0–1.8 μM ipbcams.ac.cn |

GPR88 is an orphan G protein-coupled receptor that is highly expressed in the striatum and is implicated in several neuropsychiatric disorders. nih.govnih.gov The development of small molecule probes is crucial for elucidating its biological functions. epa.gov A synthetic agonist, 2-PCCA, was developed to activate GPR88 through a Gαi-coupled pathway. epa.gov Structure-activity relationship (SAR) studies on 2-PCCA revealed that the aniline moiety is a suitable site for modification. nih.gov A series of analogues with various substituents on the phenyl ring of the aniline moiety were synthesized to explore these structural requirements. This research indicated that there is a hydrophobic pocket in the GPR88 binding site that interacts with the aniline region of the molecule. nih.gov While not direct derivatives of this compound, these findings on structurally similar aniline-containing compounds highlight the potential for this scaffold in developing modulators for GPR88 and other receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The core structure of this compound serves as a versatile scaffold in drug discovery. Researchers have extensively modified this structure to understand how different chemical groups impact its biological activity. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity for specific biological targets.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological and physicochemical properties of derivatives of this compound are highly dependent on the position and nature of substituents. Modifications to the aniline and oxazole rings have led to significant changes in biological effects, including anticancer and antimicrobial activities.

Modifications on the Aniline Ring:

The aniline part of the molecule is a key site for modifications aimed at improving biological activity.

Halogenation: The introduction of halogen atoms to the benzene (B151609) ring has shown to influence activity. For instance, in a series of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives, halogen decoration at the 2 and 5 positions of the benzene ring led to a roughly 10-fold increase in potency for potentiating KCa2.2a channels. nih.gov Similarly, substitution at the 3 and 4 positions with halogens resulted in a 7-fold increase in potency. nih.gov

Electron-Donating and Withdrawing Groups: The electronic properties of substituents on the aniline ring are critical. Analogs with electron-donating groups at the 2 and 4 positions of the benzene ring have displayed strong anti-inflammatory effects. openmedicinalchemistryjournal.com Conversely, the presence of an electron-withdrawing group, such as a nitro group, at the para position of an aromatic ring has been found to be crucial for high biological activity in some 1,2,4-oxadiazole derivatives. nih.gov In other cases, electron-withdrawing groups on an aromatic core have been shown to increase the antibacterial effect. mdpi.com

Modifications on the Oxazole Ring and Bioisosteric Replacements:

The oxazole ring itself can be modified, or replaced entirely with other heterocyclic structures, a strategy known as bioisosteric replacement.

Methyl Group Substitution: The methyl group on the oxazole ring contributes to the molecule's properties. For example, methyl substitution at the C5 position of a 1,3,4-oxadiazole ring has been shown to enhance metabolic stability compared to unsubstituted versions.

Heterocyclic Replacements: Replacing the oxazole ring with other five-membered heterocycles like 1,2,4-oxadiazole, 1,3,4-oxadiazole, or thiazole (B1198619) is a common strategy to modulate activity and physicochemical properties. drughunter.comnih.gov For instance, replacing an amide linker with a 1,2,4-oxadiazole has been used to improve metabolic stability. nih.gov In the development of cholesteryl ester transfer protein (CETP) inhibitors, an amide linker was replaced by various heterocyclic aromatics, including oxazole. mdpi.com

The following table summarizes the impact of various substituent modifications on the biological potency of derivatives.

| Modification Location | Substituent/Modification | Effect on Biological Potency |

| Aniline Ring | Halogenation (positions 2 & 5) | ~10-fold increase in KCa2.2a channel potentiation nih.gov |

| Aniline Ring | Halogenation (positions 3 & 4) | ~7-fold increase in KCa2.2a channel potentiation nih.gov |

| Aniline Ring | Electron-donating groups (positions 2 & 4) | Strong anti-inflammatory effects openmedicinalchemistryjournal.com |

| Aromatic Ring (general) | Electron-withdrawing group (para position) | Crucial for high antiproliferative activity nih.gov |

| Heterocyclic Ring | Methyl group on oxadiazole | Enhanced metabolic stability |

| Amide Linker Replacement | 1,2,4-Oxadiazole | Improved metabolic stability nih.gov |

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. researchgate.net This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com

In the context of this compound derivatives, the oxazole ring can be considered a bioisostere for other five-membered heterocyclic rings. For example, the replacement of a phenyl ring with bioisosteres like pyrimidines and triazoles has been explored to lower lipophilicity. nih.gov The strategic replacement of amide bonds with heterocycles such as oxazoles, triazoles, and oxadiazoles is a common tactic to enhance metabolic stability and other pharmacokinetic properties. drughunter.comnih.gov

The table below provides examples of common bioisosteric replacements.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | Pyridyl, Thiophene | Modulate physicochemical properties cambridgemedchemconsulting.com |

| Amide | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Thiazole | Enhance metabolic stability and pharmacokinetic profile drughunter.comnih.gov |

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Improve oral bioavailability drughunter.com |

| t-Butyl | Trifluoromethyl oxetane | Decrease lipophilicity, improve metabolic stability cambridgemedchemconsulting.com |

Pharmacokinetic Research Aspects (e.g., In Vitro Metabolic Stability, In Silico Predictions)

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. Research on this compound derivatives often includes early-stage assessment of these properties.

In Vitro Metabolic Stability:

In vitro metabolic stability assays, often using liver microsomes, are crucial for predicting how a compound will be metabolized in the body. For instance, some novel 1,2,4-oxadiazole derivatives have demonstrated good metabolic stability, with a half-life of over 93.2 minutes in one study. ipbcams.ac.cn The replacement of an amide group with an oxadiazole has been shown to lead to a slight improvement in in vitro metabolic stability. nih.gov

In Silico Predictions:

Computational (in silico) tools are widely used to predict the ADME properties of new molecules before they are synthesized. researchgate.net These predictions can help to prioritize which compounds to advance in the drug discovery process. Parameters such as plasma protein binding and blood-brain barrier penetration can be estimated using programs like PreADMET. researchgate.net For example, in silico studies have been used to model the antifungal activity of oxazole derivatives based on their predicted pharmacokinetic parameters. researchgate.net

The following table summarizes key pharmacokinetic research findings for derivatives of the core compound.

| Research Aspect | Finding |

| In Vitro Metabolic Stability | Novel 1,2,4-oxadiazole derivatives showed good metabolic stability (t1/2 > 93.2 min) ipbcams.ac.cn |

| In Vitro Metabolic Stability | Replacement of an amide with an oxadiazole resulted in a slight improvement in metabolic stability nih.gov |

| In Silico ADME Prediction | PreADMET software used to calculate ADME properties for oxazole derivatives to model antifungal activity researchgate.net |

| In Vivo Biotransformation | A 4,5-dihydro-1,2-oxazole-5-carboxamide derivative was found to undergo hydrolysis to form two main metabolites in rats and rabbits rrpharmacology.ru |

Applications in Materials Science and Other Fields

Optoelectronic Materials and Photophysical Applications

Oxazole (B20620) derivatives are recognized for their valuable properties in materials science, particularly in the realm of optoelectronics. These compounds are integral to the development of Organic Light-Emitting Diodes (OLEDs) due to their high electron mobility and thermal stability. For instance, benzoxazole (B165842) derivatives are widely utilized in OLEDs for these reasons. The incorporation of a methyl group, such as in the case of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, may further enhance charge transport properties through steric modulation.

The photophysical behavior of oxazole derivatives is a key area of research. Studies on various oxazolone (B7731731) derivatives have revealed intense absorption and emission spectra. For example, certain novel oxazol-5-one derivatives exhibit absorption maxima in the range of 384–418 nm and emission maxima between 430–607 nm. nih.gov The fluorescence of these compounds can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatofluorism, where a red shift in emission is observed in more polar solvents. nih.gov This property, along with high Stokes shifts, makes them suitable for applications such as fluorescent probes and dyes. nih.govCurrent time information in Bangalore, IN. The inherent fluorescence of such heterocyclic systems is a critical feature for their use in biological probes for detecting metal ions or biomolecules. Current time information in Bangalore, IN.

While direct studies on the photophysical properties of this compound are not extensively documented in publicly available literature, the known characteristics of similar oxazole-containing compounds suggest its potential as a building block for more complex molecules with tailored optoelectronic and photophysical properties.

Table 1: Photophysical Properties of Representative Oxazolone Derivatives

| Derivative | Absorption Maxima (nm) | Emission Maxima (nm) | Key Feature |

| Oxazol-5-one Derivative 3a | 384–418 | 430–607 | Sensitive to solvent polarity nih.gov |

| Oxazol-5-one Derivative 3c | 384–418 | 430–607 | High Stokes shift nih.gov |

| 4-(4′-N,N-dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one | ~465 | ~522 | Studied for photophysical properties nih.gov |

Corrosion Inhibition Studies

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. dicp.ac.cnrsc.org Their effectiveness stems from the unique chemical structure of the oxazole ring, which contains both nitrogen and oxygen atoms, allowing for strong adsorption onto metal surfaces. This forms a protective film that inhibits corrosion. dicp.ac.cngoogle.com

The presence of the oxazole ring, with its π-electrons, facilitates effective interaction with the metal surface. nih.gov Furthermore, the aniline (B41778) moiety in this compound provides additional sites for interaction, potentially enhancing its inhibitory performance. google.com Research on a closely related compound, 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), has demonstrated significant corrosion inhibition for mild steel in a 1 M HCl solution. nih.gov At a concentration of just 0.05 mM, 3-OYA exhibited an outstanding protection efficacy of 93.5%. nih.gov The inhibition efficiency of such compounds is concentration-dependent, increasing with higher concentrations of the inhibitor. nih.gov

The adsorption of these inhibitors on the metal surface is a critical aspect of their function and can involve both physical and chemical mechanisms. nih.gov The structural features of the oxazole derivative, including the types of functional groups and their spatial arrangement, play a crucial role in determining the effectiveness of the corrosion inhibition. dicp.ac.cn

Table 2: Corrosion Inhibition Efficiency of Various Oxazole Derivatives

| Oxazole Derivative | Inhibition Efficiency (%) | Key Structural Features |

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 93.5% at 0.05 mM | Oxazole ring and aniline moiety nih.gov |

| dihydro-1,3-oxazol-4-yl-methanol | 90% | Nitrogen and oxygen atoms in the ring, aromatic substituents dicp.ac.cn |

| (3-(1,3-oxazol-5-yl)aniline) | 85% | Thiol functional group, electron-rich aromatic ring dicp.ac.cn |

| (5-((4, 5-dihydro-oxazol-2-yl) methyl) quinolin-8-ol) | 95% | Amino and hydroxy groups, alkynyl substituents dicp.ac.cn |

Catalysis (e.g., as Chiral Ligands for Asymmetric Catalysis)

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. Oxazoline-containing ligands, particularly pyridine-oxazolines (PyOX) and bis(oxazolines), are a well-established and successful class of chiral ligands. rsc.orgbldpharm.com These ligands are valued for their modular nature, straightforward synthesis from readily available chiral amino alcohols, and their broad applicability in metal-catalyzed asymmetric reactions, where they often lead to excellent catalytic activity and high enantioselectivity. bldpharm.comnih.gov

The core structure of this compound, featuring an oxazole ring and an aniline group, presents a valuable scaffold for the synthesis of new chiral ligands. The aniline moiety provides a convenient point for chemical modification, allowing for the introduction of chirality and the construction of more complex ligand architectures. While this specific compound may not be a chiral ligand itself, it can serve as a key intermediate.

For instance, the development of planar-chiral oxazole-pyridine N,N-ligands has shown great promise in palladium-catalyzed asymmetric reactions. dicp.ac.cnacs.org These ligands create a well-defined chiral environment around the metal center, which is crucial for effective stereocontrol. dicp.ac.cn The synthesis of such ligands often involves the coupling of an oxazole-containing fragment with a chiral pyridine (B92270) or another aromatic system.

The potential of this compound as a precursor for such ligands is significant. By functionalizing the aniline group, it is conceivable to synthesize a variety of chiral oxazole-based ligands for applications in asymmetric catalysis, contributing to the ever-expanding toolbox of synthetic chemists.

Table 3: Representative Chiral Oxazoline-Containing Ligands in Asymmetric Catalysis

| Ligand Type | Abbreviation | Common Metal Complexes | Typical Asymmetric Reactions |

| Pyridine-Oxazoline | PyOX | Copper, Palladium, Iridium | Nitroaldol reaction, Allylic alkylation, Hydrogenation rsc.orgresearchgate.net |

| Bis(oxazoline) | BOX | Copper, Zinc, Magnesium | Diels-Alder, Aldol reactions, Cyclopropanation |

| Phosphine-Oxazoline | PHOX | Palladium, Iridium | Allylic substitution, Heck reaction, Hydrogenation researchgate.net |

| Planar-Chiral Oxazole-Pyridine | COXPY | Palladium | Acetoxylative cyclization dicp.ac.cnacs.org |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Methodologies

The synthesis of oxazole-containing compounds, including 4-(2-methyl-1,3-oxazol-4-yl)aniline, is an active area of investigation. While several methods exist, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic routes.

Future research will likely focus on:

Green Chemistry Approaches: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of some oxadiazole derivatives. nih.gov Exploring similar "green" techniques, such as using water as a solvent or employing reusable catalysts, for the synthesis of this compound could lead to more sustainable processes. nih.govrsc.org

Novel Catalysts: The development of new catalysts, including metal-based and organocatalysts, can improve the efficiency and selectivity of cyclization reactions that form the oxazole (B20620) ring. nih.govchemicalbook.com For example, ruthenium(II) complexes have been used in the synthesis of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline. chemicalbook.com

| Synthetic Approach | Description | Potential Advantages |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower costs. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. | Shorter reaction times, often higher yields, potential for solvent-free reactions. nih.gov |

| Novel Catalysis | Employing new catalytic systems to facilitate the formation of the oxazole ring. | Improved selectivity, milder reaction conditions, potential for asymmetric synthesis. nih.govchemicalbook.com |

| Green Solvents | Using environmentally benign solvents like water or ionic liquids. | Reduced environmental impact, improved safety. nih.govrsc.org |

Exploration of New Biological Targets and Mechanisms of Action

The oxazole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemenu.commdpi.com A key future direction is to identify new biological targets for this compound and its derivatives and to elucidate their mechanisms of action.

Current research on similar oxazole-containing compounds has revealed several promising avenues:

Anticancer Activity: Many oxazole derivatives have shown potent anticancer activity. mdpi.commdpi.com For example, a series of novel 1,3-oxazole sulfonamides were found to be potent inhibitors of leukemia cell lines by inducing the depolymerization of microtubules. acs.org Future studies could investigate whether this compound or its analogs exhibit similar tubulin polymerization inhibition or other anticancer mechanisms.

Enzyme Inhibition: The reactivity of related structures, such as 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride, suggests that the oxazole moiety can be a scaffold for designing enzyme inhibitors. The sulfonyl chloride group in this analog can form covalent bonds with nucleophilic sites on target molecules. Investigating the inhibitory potential of this compound against various enzymes could uncover new therapeutic applications.

Antimicrobial and Antiviral Properties: Oxazole derivatives have been reported to possess antimicrobial and antiviral activities. mdpi.com For instance, some 1,2,4-oxadiazole (B8745197) derivatives have shown potential as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn Screening this compound against a panel of bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is becoming increasingly crucial in modern drug discovery. This synergistic approach can accelerate the identification of lead compounds, optimize their properties, and predict their biological activities.

Future research in this area will likely involve:

Virtual Screening: Utilizing computational techniques to screen large libraries of virtual compounds against specific biological targets can rapidly identify potential hits. nih.gov This approach can be used to explore the chemical space around the this compound core and prioritize compounds for synthesis and biological testing.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, structure-based design methods can be employed to design ligands with high affinity and selectivity. acs.org This can involve docking simulations to predict the binding mode of this compound derivatives to their targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

| Computational Approach | Application in Drug Discovery |

| Virtual Screening | Rapidly identify potential drug candidates from large compound libraries. nih.gov |

| Structure-Based Drug Design | Design molecules that fit precisely into the binding site of a biological target. acs.org |

| QSAR Modeling | Predict the biological activity of new compounds based on their chemical structure. |

Sustainable and Scalable Production Methods for Industrial Applications

For any promising compound to be translated from the laboratory to industrial applications, the development of sustainable and scalable production methods is essential. This is a significant challenge that requires consideration of economic viability and environmental impact.

Key considerations for the industrial production of this compound include:

Scalability: The synthetic route must be amenable to large-scale production without significant loss of yield or purity. Reactions that are difficult to control on a large scale or require specialized equipment may not be suitable for industrial applications.

Environmental Impact: The use of hazardous reagents and solvents should be minimized, and the generation of waste should be reduced. oup.com Developing processes that adhere to the principles of green chemistry is a critical aspect of sustainable production. rsc.org

Future research will need to address these challenges to ensure that if this compound or its derivatives demonstrate significant therapeutic potential, they can be produced in a manner that is both economically feasible and environmentally responsible.

Q & A

Q. Optimization Tips :

- Yield : Adjust stoichiometry, catalyst loading (e.g., 1–5 mol% Pd), and temperature (80–120°C).

- Purification : Column chromatography with gradients like n-pentane:EtOAc (20:1) effectively isolates the product .

- Light Sensitivity : Protect light-sensitive intermediates with foil-covered vessels .

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Q. Answer :

- Spectroscopy :

- NMR : Look for aniline NH2 (δ 5.0–6.0 ppm, broad) and oxazole protons (δ 7.5–8.5 ppm) .

- MS : Expect molecular ion peaks (e.g., m/z 192 for related oxazole-aniline compounds) .

- Crystallography :

Advanced: How can computational chemistry predict reactivity in catalytic systems involving this compound?

Q. Answer :

- DFT Calculations : Model electron distribution to identify nucleophilic (aniline NH2) and electrophilic (oxazole C2) sites .

- Molecular Dynamics : Simulate binding interactions with transition metals (e.g., Pd, Cu) to optimize catalytic cross-coupling conditions.

- Software : Gaussian or ORCA for energy minimization; VMD for visualization.

Advanced: How to resolve contradictions in biological activity data across assay systems?

Q. Answer :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic Stability : Use liver microsomes to assess degradation rates and correlate with in vivo results.

- Structural Confirmation : Re-characterize derivatives post-assay to rule out decomposition .

Intermediate: What side reactions occur during functionalization, and how are they mitigated?

Q. Answer :

- Common Side Reactions :

- Oxidation: Aniline → nitroso or quinone byproducts (use inert atmosphere, antioxidants like BHT) .

- Ring-opening: Oxazole degradation under strong acids/bases (optimize pH to 6–8).

- Mitigation :

- Protecting Groups : Acetylate the aniline NH2 before harsh reactions .

- Low-Temperature Workup : Prevent exothermic decomposition during quenching.

Advanced: How do structural modifications impact pharmaceutical potential?

Q. Answer :

- Case Study : In Aleglitazar (), the oxazole’s 2-phenyl group enhances PPARα/γ binding.

- Modification Strategies :

- Electron-Withdrawing Groups (e.g., -CF3 on oxazole): Increase metabolic stability but reduce solubility.

- Extended Conjugation (e.g., ethoxy linkers): Improve bioavailability but may introduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.